methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
(2S)-2-[(S)-[(ethoxycarbonyl)amino](4-methoxyphenyl)methyl]-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes an ethoxycarbonyl group, an amino group, a methoxyphenyl group, and a methylbutanoic acid backbone. Its unique stereochemistry makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the chiral centers. Common synthetic routes may involve the use of starting materials such as 4-methoxybenzaldehyde, ethyl chloroformate, and various amino acids. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or methoxyphenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
Similar Compounds
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a chloro group instead of a methoxy group.
(2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (2S)-2-(S)-[(ethoxycarbonyl)aminomethyl]-3-methylbutanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxy group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H23NO5 |
|---|---|
分子量 |
309.36 g/mol |
IUPAC 名称 |
(2S)-2-[(S)-(ethoxycarbonylamino)-(4-methoxyphenyl)methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-5-22-16(20)17-14(13(10(2)3)15(18)19)11-6-8-12(21-4)9-7-11/h6-10,13-14H,5H2,1-4H3,(H,17,20)(H,18,19)/t13-,14+/m0/s1 |
InChI 键 |
MBOBAPDEUFSDCI-UONOGXRCSA-N |
手性 SMILES |
CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@H](C(C)C)C(=O)O |
规范 SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-{2-chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B13170904.png)

![N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B13170919.png)
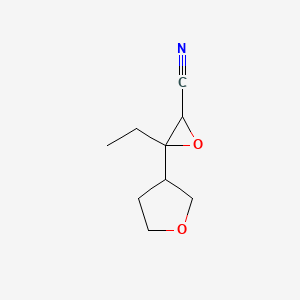
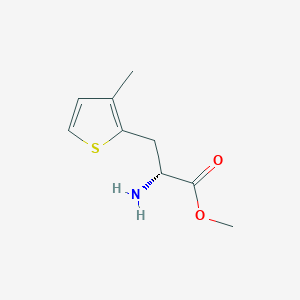
![2-[2-(Dimethylamino)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13170924.png)
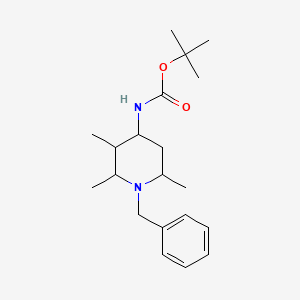
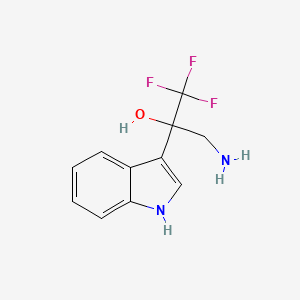
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
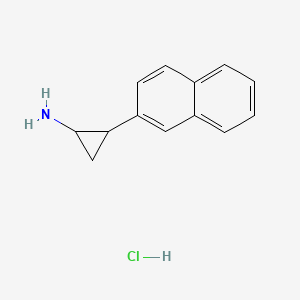
![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)

![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)

